4-Ethyl-5-methyl-1,3-thiazole-2-thiol
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Overview
Description
4-Ethyl-5-methyl-1,3-thiazole-2-thiol is a heterocyclic compound with the molecular formula C6H9NS2 and a molecular weight of 159.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the thiazole ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Ethyl-5-methyl-1,3-thiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiol-containing heterocycle with similar biological activities.
2-Aminothiazole: Known for its antimicrobial properties and used in drug development.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Explored for its potential as an antimicrobial agent.
Uniqueness: 4-Ethyl-5-methyl-1,3-thiazole-2-thiol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9NS2 |
---|---|
Molecular Weight |
159.3 g/mol |
IUPAC Name |
4-ethyl-5-methyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4(2)9-6(8)7-5/h3H2,1-2H3,(H,7,8) |
InChI Key |
MOZAVBNQQPUPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=S)N1)C |
Origin of Product |
United States |
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